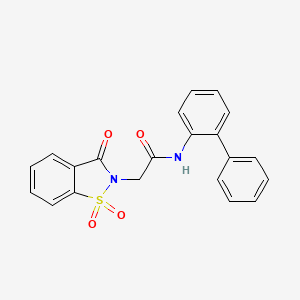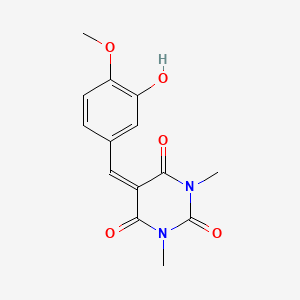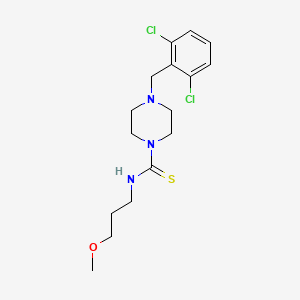![molecular formula C21H26N2O3 B4642405 2-[3-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4642405.png)
2-[3-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the compound involves various strategies, including starting from different precursors like 3-sulfolene for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, indicating a flexible approach to creating structurally complex molecules. Notably, asymmetric synthesis has been employed to produce enantiomerically enriched versions of related compounds, highlighting the importance of stereochemistry in their synthesis and function (Tan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the significant role of substituents in determining molecular interactions and properties. For instance, studies on isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione mono- and disulfonic acids have shown how substituent position affects mass spectrometric behavior, underscoring the impact of molecular structure on analytical outcomes (Weisz et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of hexahydro-1H-isoindole-1,3(2H)-dione derivatives includes reactions like epoxidation followed by opening reactions with nucleophiles. Such reactivity patterns are crucial for generating a diverse array of functionalized molecules, demonstrating the compound's versatility in organic synthesis (Tan et al., 2016).
Physical Properties Analysis
The physical properties of related molecules, such as their mass spectrometric behavior, are influenced by their molecular structure. For example, the distinct mass spectral profiles of isomeric quinolinyl-indene-dione sulfonic acids highlight the role of structure in determining properties like ionization and fragmentation patterns (Weisz et al., 2001).
Chemical Properties Analysis
The chemical properties of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, such as reactivity towards nucleophiles and potential for functional group transformations, demonstrate the compound's chemical versatility. This versatility is key to its utility in synthesizing a wide range of derivatives with varied biological activities (Tan et al., 2016).
Propiedades
IUPAC Name |
2-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14-8-9-18-15(13-14)5-4-11-22(18)19(24)10-12-23-20(25)16-6-2-3-7-17(16)21(23)26/h8-9,13,16-17H,2-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKBGVTWAPEKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCN3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642329.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-thiophenecarboxylate](/img/structure/B4642337.png)

![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4642343.png)
![2-(4-chlorophenyl)-3-[2-fluoro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4642348.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4642363.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4642372.png)
![2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide](/img/structure/B4642376.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4642392.png)
![ethyl 1-[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4642393.png)


